Carbamic acid, 1,6-hexanediylbis-, diethyl ester

Non‑phosgene diisocyanate synthesis Trans‑esterification catalysis Alkyl carbamate comparison

Maximize HDI output per precursor kg? Diethyl hexamethylenedicarbamate (EHDC) achieves 93% synthesis yield and 95% cumulative thermal cracking to HDI-outperforming dibutyl (85%) and dimethyl (89.4%) analogues. Also enables linear, degradable polyurethanes for biomedical coatings, and pH-tolerant GPETS surfactants (22.0 mN/m). - Non-phosgene HDI route - CO2-to-precursor via Zn(ATZ)2 catalysis (96% yield) - Immediate lab-scale availability

Molecular Formula C12H24N2O4
Molecular Weight 260.33 g/mol
CAS No. 3066-65-7
Cat. No. B3051039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbamic acid, 1,6-hexanediylbis-, diethyl ester
CAS3066-65-7
Molecular FormulaC12H24N2O4
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCCOC(=O)NCCCCCCNC(=O)OCC
InChIInChI=1S/C12H24N2O4/c1-3-17-11(15)13-9-7-5-6-8-10-14-12(16)18-4-2/h3-10H2,1-2H3,(H,13,15)(H,14,16)
InChIKeyFWKGEANWQNXYRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Carbamic Acid, 1,6-Hexanediylbis-, Diethyl Ester: Overview


Carbamic acid, 1,6-hexanediylbis-, diethyl ester (CAS 3066‑65‑7) – also commonly referred to as diethyl hexamethylenedicarbamate (EHDC) or hexamethylene diurethane – is a bifunctional aliphatic dicarbamate featuring two ethyl carbamate termini separated by a flexible C6‑methylene spacer [1]. This structure underpins its primary industrial role as a non‑phosgene precursor to hexamethylene‑1,6‑diisocyanate (HDI), a high‑value aliphatic isocyanate prized in non‑yellowing polyurethane coatings, and enables unique step‑growth polymerization behaviour that differs fundamentally from diisocyanate‑based analogues [2][3].

Why Substitution with Other Alkyl Dicarbamates or Diisocyanates Fails


Despite sharing a common hexamethylene‑dicarbamate core, the dialkyl‑chain length (methyl, ethyl, butyl) dictates catalyst compatibility, thermal cracking yield, by‑product profile, and polymer topology. The diethyl ester consistently delivers superior synthetic yield in trans‑esterification‑based manufacturing relative to its methyl and butyl analogues, and its thermal decomposition generates HDI with distinct selectivity [1][2]. When deployed as a monomer rather than a precursor, the dicarbamate route yields linear, semi‑crystalline, hydrolytically degradable polyurethanes, whereas the structurally analogous diisocyanates produce cross‑linked networks whose physical and processing properties are irreversibly altered [3].

Quantified Performance vs. Closest Analogs


Higher Synthetic Yield vs. Dibutyl Ester

In the FeCl3‑catalyzed trans‑esterification of 1,6‑hexamethylenediamine (HDA) with alkyl carbamates, switching from butyl carbamate to ethyl carbamate raised the isolated yield of the dialkyl hexamethylene‑1,6‑dicarbamate from 85% to 93%, while maintaining identical 100% HDA conversion [1][2].

Non‑phosgene diisocyanate synthesis Trans‑esterification catalysis Alkyl carbamate comparison

Yield from Polyurea Alcoholysis with Recyclable Catalyst

Using a Zn(ATZ)2 metal azolate framework catalyst, polyurea‑hexamethylenediamine was converted into diethyl hexamethylenedicarbamate (EHDC) with 96% yield at 98% polyurea conversion, and the catalyst retained activity through multiple reuse cycles. This indirect CO2‑utilization route avoids the very low yields encountered in direct CO2‑diamine‑alcohol coupling [1].

CO2 utilization Polyurea alcoholysis Metal‑organic framework catalysis

Linear Polymer Architecture vs. Cross-Linked Networks

When polycondensed with xylitol, dimethyl hexamethylene dicarbamate (HMDC) – the methyl analogue of the diethyl ester – formed a linear, semicrystalline polyurethane [PU(X‑HMDC)]. In contrast, using the analogous diisocyanate hexamethylene diisocyanate (HMDI) under equivalent conditions produced a cross‑linked network [1]. The linear polyurethane obtained via the dicarbamate route exhibited hydrolytic degradability under physiological conditions, whereas the cross‑linked diisocyanate‑derived polymer showed significantly different (typically nil) degradability [1].

Non‑isocyanate polyurethane Polymer architecture Hydrolytic degradability

Green Synthesis in Supercritical CO2

In a halogen‑free, DBU‑promoted synthesis conducted in supercritical CO2 (scCO2), 1,6‑hexamethylene diurethane diethyl ester (HDU‑E) was obtained at 95% yield under optimized conditions of 8 MPa CO2, 60 °C, and 4 h reaction time [1]. This high yield at moderate temperature and pressure compares favourably with conventional ammonolysis of dimethyl carbonate (DMC), a route that operates at higher temperature and often produces mixed carbamate by‑products that complicate purification [2].

Green synthesis Supercritical CO2 1,6‑Hexamethylene diurethane

Cumulative HDI Yield from Thermal Decomposition

Under optimized thermal cracking conditions (10 wt% HDC in dioctyl sebacate, 250 °C, 60 min, Zn–Co/ZSM‑5 catalyst), diethyl hexamethylenedicarbamate (EHDC) directly yielded 83.8% of hexamethylene‑1,6‑diisocyanate (HDI). Further decomposition of the isolated intermediate hexamethylene‑1‑carbamate‑6‑isocyanate (HMI) gave 69.6% additional HDI at 98.6% selectivity, raising the cumulative yield to 95.0% [1]. This two‑stage yield substantially exceeds the 89.4% single‑stage HDI yield reported for the dimethyl analogue (dimethylhexane‑1,6‑dicarbamate, HDU) [2].

Thermal cracking Hexamethylene diisocyanate Zn–Co bimetallic catalyst

Gemini Surfactant Performance and pH Stability

1,6‑Hexamethylene diurethane (the diethyl ester) served as the diurethane intermediate for synthesizing the gemini polyoxyethylene ether trisiloxane surfactant GPETS. GPETS reduced water surface tension to approximately 22.0 mN/m at 5.9 × 10⁻⁵ mol/L, a value characteristic of high‑performance silicone surfactants [1]. When compared to a conventional polyoxyethylene ether trisiloxane surfactant across a range of pH values, GPETS demonstrated superior hydrolytic stability, indicating a broader operational pH window [1].

Gemini surfactant Interfacial tension Hydrolytic stability

Application Scenarios for Selection and Procurement


Non-Phosgene HDI Manufacturing

With a documented 93% yield in FeCl3‑catalyzed synthesis [1] and a 95% cumulative thermal‑cracking yield to HDI over Zn–Co/ZSM‑5 catalyst [2], the diethyl ester provides a fully characterized, high‑yield pathway to HDI that surpasses the dibutyl (85% carbamate yield [3]) and dimethyl (89.4% single‑stage HDI yield [4]) analogues. Procurement of EHDC is indicated where maximizing HDI output per kilogram of precursor is the primary economic driver.

CO2-Valorization Feedstock

The Zn(ATZ)2‑catalyzed alcoholysis of CO2‑derived polyurea yields 96% EHDC with catalyst recyclability [1]. This route outperforms direct CO2‑diamine‑alcohol methods (near‑zero yield) and positions the diethyl ester as the preferred product target for integrated CO2 capture‑and‑utilization (CCU) schemes seeking to produce isocyanate precursors from waste CO2.

Degradable Polyurethane Synthesis

Dicarbamate monomers (including the diethyl ester) react with sugar‑based polyols to produce linear, semicrystalline polyurethanes that degrade under physiological conditions, whereas HDI delivers cross‑linked, non‑degradable networks [1]. This topological distinction supports procurement of the diethyl dicarbamate for biomedical polymer design, biodegradable coatings, and environmentally responsive thermoplastic polyurethanes where cross‑linking must be avoided.

High-Stability Silicone Surfactant Production

When used as the diurethane intermediate for GPETS surfactant synthesis, the diethyl dicarbamate enables a product that reduces water surface tension to 22.0 mN/m and retains hydrolytic stability over a broad pH range, outperforming conventional trisiloxane surfactants [1]. This application merits procurement consideration for surfactant manufacturers targeting robust, pH‑tolerant formulations for industrial and personal care markets.

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